molecular formula C16H25NO B5839227 N-(4-methoxy-3-methylbenzyl)cycloheptanamine

N-(4-methoxy-3-methylbenzyl)cycloheptanamine

Cat. No.: B5839227
M. Wt: 247.38 g/mol
InChI Key: BUHIVNDNOHICQI-UHFFFAOYSA-N
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Description

N-(4-Methoxy-3-methylbenzyl)cycloheptanamine is a chemical compound of interest in various scientific research fields. While data on this specific molecule is emerging, its structural features are often explored in medicinal chemistry and biological screening. Based on a closely related structural analog, N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine hydrobromide, this class of compounds is investigated for its potential in initial biological screening assays . These assays can include receptor binding studies (such as with σ-1 or NMDA receptors) and uptake inhibition assays targeting transporters like the serotonin (SERT) and norepinephrine (NET) transporters . Furthermore, structurally similar compounds featuring a 4-methoxybenzylamine group have demonstrated significant antimicrobial activity and the ability to bind to DNA via intercalation, suggesting potential for research in infectious diseases and as tools for studying nucleic acid interactions . The synthesis of such compounds can be achieved through methods like reductive amination between the corresponding aldehyde and cycloheptanamine . Researchers are advised to characterize the compound thoroughly using techniques such as NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS) . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(4-methoxy-3-methylphenyl)methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-13-11-14(9-10-16(13)18-2)12-17-15-7-5-3-4-6-8-15/h9-11,15,17H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHIVNDNOHICQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC2CCCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-3-methylbenzyl)cycloheptanamine typically involves the following steps:

    Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting 4-methoxy-3-methylbenzyl chloride with an appropriate nucleophile under basic conditions.

    Cycloheptanamine Formation: Cycloheptanone is subjected to reductive amination with the benzyl intermediate in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Final Product Formation: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-3-methylbenzyl)cycloheptanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Nitrobenzyl derivatives, halobenzyl derivatives.

Scientific Research Applications

N-(4-methoxy-3-methylbenzyl)cycloheptanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-methylbenzyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Lipophilicity: The methoxy and methyl groups on the benzyl ring enhance lipophilicity compared to nitro-substituted analogs (e.g., N-(4-nitrobenzyl)cycloheptanamine ), which may influence membrane permeability and target binding.

NMR Spectral Differences :

  • Methoxy groups typically resonate at δ ~3.8 ppm in ¹H NMR, as seen in 4-methoxy-3-methyl phenethylamines , whereas nitro groups (e.g., in N-(4-nitrobenzyl)cycloheptanamine ) deshield aromatic protons (δ >8 ppm).
  • Cycloheptane protons in analogs like 7h appear at δ 1.5–2.0 ppm, consistent with the target compound’s expected signals.

Biological Activity Trends: Indole derivatives (e.g., AXKO-0046 ) demonstrate potent enzyme inhibition, likely due to the indole’s ability to mimic tryptophan residues in protein binding sites. The absence of electron-withdrawing groups (e.g., NO₂) in the target compound may favor interactions with targets sensitive to electron-rich aromatic systems.

Pharmacological Potential

  • Enzyme Inhibition : The cycloheptane moiety may enhance binding to enzymes with hydrophobic active sites, as seen in LDHB inhibition by AXKO-0046 .

Biological Activity

N-(4-methoxy-3-methylbenzyl)cycloheptanamine is a chemical compound characterized by its unique structure, which includes a cycloheptane ring and a substituted benzyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems and various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₉N₁O
  • IUPAC Name : this compound

The presence of both methoxy and methyl groups on the aromatic ring contributes to its distinct chemical reactivity and biological activity. The cycloheptane structure provides additional conformational flexibility, which may influence its interaction with biological targets.

Research indicates that this compound may interact with various receptors and enzymes, potentially influencing neurotransmitter systems. Preliminary studies suggest that it could exhibit:

  • Neurotransmitter Modulation : The compound's structural features may allow it to modulate neurotransmitter levels, which is crucial for conditions such as depression and anxiety.
  • Receptor Binding Affinity : Initial binding studies indicate that this compound may have significant affinity for certain serotonin and dopamine receptors, suggesting potential applications in psychiatric disorders.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful. The following table summarizes key features of related compounds:

Compound NameStructure TypeKey Features
N-(3-Methoxybenzyl)cycloheptanamineCycloheptanamineSimilar backbone but different substituents
4-Methoxy-benzylamineBenzylamineLacks cycloheptane structure
4-Methyl-benzylamineBenzylamineSimilar aromatic substitution, no methoxy group
1-(4-Methoxyphenyl)-2-aminoethanolAmino AlcoholContains an alcohol functional group

This table highlights how the structural variations can influence biological activity, with this compound standing out due to its unique combination of cyclic structure and specific aromatic substitutions.

Case Study 1: Neuropharmacological Effects

A study conducted on the neuropharmacological effects of this compound demonstrated its potential as an anxiolytic agent. In animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. The mechanism was hypothesized to involve modulation of serotonin receptors.

Case Study 2: Antiviral Activity

In vitro studies have explored the antiviral properties of this compound against Hepatitis B Virus (HBV). Results indicated that the compound could inhibit viral replication by enhancing intracellular levels of antiviral proteins, suggesting its potential as a therapeutic agent against HBV infections.

Summary of Findings

The following table summarizes key research findings related to the biological activity of this compound:

Study FocusMethodologyKey Findings
Neuropharmacological EffectsAnimal Behavioral StudiesSignificant reduction in anxiety-like behaviors
Antiviral ActivityIn Vitro HBV Replication AssayInhibition of viral replication observed

Q & A

Q. What are the optimal synthetic routes for N-(4-methoxy-3-methylbenzyl)cycloheptanamine, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis of structurally similar benzylamine derivatives (e.g., 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide) involves multi-step organic reactions starting from substituted benzyl halides or aldehydes. Key steps include:

  • Nucleophilic substitution for introducing the cycloheptanamine moiety.
  • Coupling reactions (e.g., using DCC/HOBt for amide bonds) to attach aromatic groups .
  • Purification via column chromatography or recrystallization.

Critical reaction parameters:

  • Temperature control (-50°C for coupling reactions to minimize side products) .
  • Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency) .
  • Catalyst optimization (e.g., palladium catalysts for cross-coupling steps).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions (e.g., methoxy and methyl groups on the benzyl ring) and cycloheptane conformation .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions.
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) confirms molecular formula (C₁₆H₂₅NO₂) .
  • High-Performance Liquid Chromatography (HPLC):
    • Reverse-phase HPLC with UV detection validates purity (>98%) .

Q. How can researchers validate the compound’s purity and stability under varying storage conditions?

Methodological Answer:

  • Hyphenated techniques (e.g., LC-MS or GC-MS) detect degradation products .
  • Accelerated stability studies :
    • Expose the compound to pH gradients (2–10), temperature cycles (4°C–40°C), and humidity (40–80% RH) .
    • Monitor degradation via UV-Vis spectroscopy at λ_max ≈ 270 nm (aromatic absorption) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

  • Docking simulations (e.g., AutoDock Vina) model binding affinities to receptors (e.g., GPCRs or enzymes) using:
    • Crystal structures from the Protein Data Bank (PDB) .
    • Molecular dynamics (MD) to assess conformational stability of ligand-receptor complexes .
  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Meta-analysis of published data to identify confounding variables (e.g., cell line variability, assay protocols) .
  • Standardized assays :
    • Use isogenic cell lines and fixed incubation times to minimize variability .
  • Cross-validation with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How can structure-activity relationship (SAR) studies elucidate the compound’s mechanism of action?

Methodological Answer:

  • Functional group modifications :
    • Replace the methoxy group with halogens or alkyl chains to assess electronic/steric effects .
    • Modify the cycloheptane ring (e.g., ring contraction to cyclohexane) to study conformational flexibility .
  • In vitro assays :
    • Measure inhibition of target enzymes (e.g., kinases) and correlate with structural changes .

Q. What experimental designs integrate multi-omics data to understand the compound’s systemic effects?

Methodological Answer:

  • Factorial design :
    • Test combinatorial effects of dose , exposure time , and cell type on transcriptomic/proteomic profiles .
  • Pathway analysis :
    • Use KEGG/GO enrichment to link differentially expressed genes to pathways (e.g., apoptosis, metabolism) .
  • Machine learning :
    • Train models on omics datasets to predict off-target effects .

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